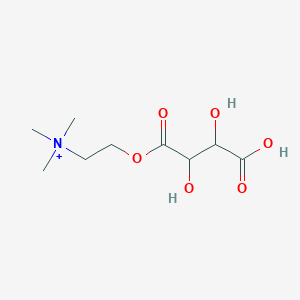
2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium is a complex organic compound with significant biochemical and industrial relevance It is structurally characterized by the presence of a carboxylic acid group, dihydroxypropanoate moiety, and a trimethylazanium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium typically involves multi-step organic reactions. One common method includes the esterification of 2,3-dihydroxybutanedioic acid with ethyl alcohol, followed by the introduction of the trimethylazanium group through a quaternization reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and quaternization processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trimethylazanium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing metabolic processes. It may also interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carboxy-2,3-dihydroxypropanoate: A related compound with similar structural features.
2,3-Dihydroxybutanedioic acid: Shares the dihydroxybutanedioic acid moiety.
Trimethylazanium derivatives: Compounds containing the trimethylazanium group.
Uniqueness
2-(3-Carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C9H18NO6+ |
|---|---|
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
2-(3-carboxy-2,3-dihydroxypropanoyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C9H17NO6/c1-10(2,3)4-5-16-9(15)7(12)6(11)8(13)14/h6-7,11-12H,4-5H2,1-3H3/p+1 |
InChI-Schlüssel |
UJQQTVMWQQYQLD-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)C(C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


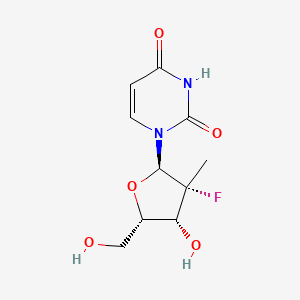
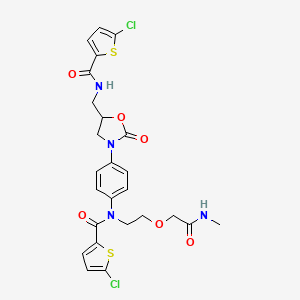
![1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene](/img/structure/B14121036.png)
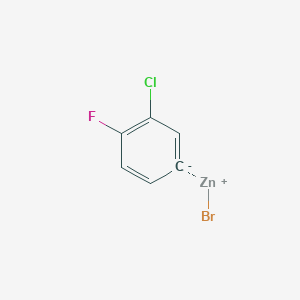

![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)
![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
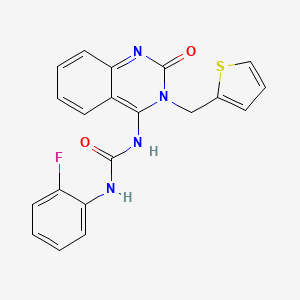
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
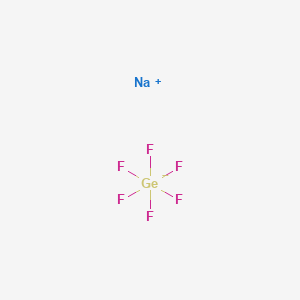
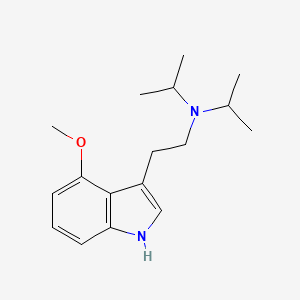
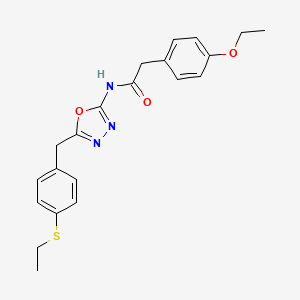
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
